molecular formula C10H8N2O4 B2805125 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid CAS No. 681837-30-9

3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid

Cat. No.: B2805125
CAS No.: 681837-30-9
M. Wt: 220.184
InChI Key: RTBDUTALJIAXHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid is a high-purity chemical reagent designed for research applications. This compound features the pyrrolo[3,4-c]pyridine scaffold, a structure of high interest in medicinal chemistry due to its broad and promising pharmacological profile . Derivatives of this core structure are frequently investigated for their antidiabetic potential, including acting as Aldose Reductase (AR) inhibitors to address secondary complications of diabetes mellitus and as GPR119 agonists to stimulate insulin secretion . Furthermore, the pyrrolo[3,4-c]pyridine core is found in alkaloids of natural origin that serve as topoisomerase I inhibitors, indicating significant potential for anticancer research . This scaffold also demonstrates antimycobacterial and antiviral activities, including studied inhibition of HIV-1 integrase . Researchers value this compound for developing new therapeutic agents for diseases of the nervous and immune systems. The presence of the propanoic acid chain may contribute to its bioavailability and interaction with biological targets. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-8(14)2-4-12-9(15)6-1-3-11-5-7(6)10(12)16/h1,3,5H,2,4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBDUTALJIAXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)N(C2=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid typically involves multi-step organic reactions[_{{{CITATION{{{3{Synthesis of Dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2 ...](https://link.springer.com/article/10.1134/S1070363222090237). One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyridine core[{{{CITATION{{{_3{Synthesis of Dispiroindoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2 .... The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields[_{{{CITATION{{{_3{Synthesis of Dispiroindoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2 .... The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_3{Synthesis of Dispiroindoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2 .... These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The reactions involving 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid can lead to the formation of various derivatives, including amides, esters, and other functionalized compounds.

Scientific Research Applications

Pharmacological Applications

1. Apoptosis Inhibition

Research indicates that compounds similar to 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid exhibit significant apoptosis inhibition. This property is crucial in treating diseases characterized by excessive cell death, such as neurodegenerative disorders (e.g., Alzheimer's and Parkinson's diseases) and cardiovascular conditions (e.g., myocardial infarction) .

Case Study: Neuroprotection
A study demonstrated that derivatives of this compound effectively inhibit caspase-3, a key enzyme in the apoptotic pathway. This inhibition can potentially protect neuronal cells from degeneration in models of neurodegeneration .

2. Antiviral Activity

The compound shows promise as an antiviral agent. It has been suggested for use in treating viral infections like hepatitis C and HIV due to its ability to modulate cellular pathways involved in viral replication .

Case Study: Viral Infections
In vitro studies have indicated that the compound can reduce viral load in infected cell lines by interfering with the apoptotic pathways that viruses exploit to propagate .

Research Findings

Recent Advances
Recent literature has focused on the synthesis of this compound and its analogs, exploring their structure-activity relationships (SAR). The findings suggest that modifications to the pyrrolidine ring can enhance biological activity and selectivity for specific targets .

Mechanism of Action

The mechanism by which 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Derivatives with Varying Alkyl Chain Lengths

6-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic Acid
  • Molecular Formula : C₁₃H₁₄N₂O₄
  • Molecular Weight : 262.26 g/mol
  • CAS : 362672-11-5
  • Key Differences: The hexanoic acid side chain increases hydrophobicity and may alter solubility compared to the propanoic acid analog.
3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic Acid
  • Molecular Formula : C₁₀H₈N₂O₄
  • Molecular Weight : 220.19 g/mol
  • CAS : 131570-34-8
  • Key Differences : The dioxo groups are positioned at the 5,7-positions of the pyrrolopyridine core instead of 1,3-positions, altering electronic properties and hydrogen-bonding capacity .

Stereoisomeric Derivatives

(2S)-2-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic Acid
  • Molecular Formula : C₁₀H₈N₂O₄
  • Molecular Weight : 220.19 g/mol
  • CAS : 1212191-11-1
  • Key Differences : The (2S)-stereochemistry introduces chirality, which is critical for biological activity and receptor interactions. This compound is available at 95% purity but is listed as discontinued by some suppliers .

Substituent-Modified Analogs

(2S)-2-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-3-methylbutanoic Acid
  • Molecular Formula : C₁₂H₁₂N₂O₄
  • Molecular Weight : 248.24 g/mol
  • CAS : 1212421-96-9

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Availability Key Structural Feature
3-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid C₁₀H₈N₂O₄ 220.19 681837-30-9 ≥95% Available Propanoic acid side chain
6-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid C₁₃H₁₄N₂O₄ 262.26 362672-11-5 ≥95% Discontinued Extended hexanoic acid chain
(2S)-2-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid C₁₀H₈N₂O₄ 220.19 1212191-11-1 95% Discontinued Chiral center at C2
3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid C₁₀H₈N₂O₄ 220.19 131570-34-8 ≥95% Available Dioxo groups at 5,7-positions

Biological Activity

3-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid is a complex organic compound with potential therapeutic applications. Its unique structural features, including the pyrrolo[3,4-c]pyridine moiety and dioxo functional groups, suggest significant biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H11N3O4
  • Molecular Weight : 273.25 g/mol

Research indicates that compounds featuring the pyrrolo[3,4-c]pyridine scaffold exhibit various biological activities, including:

  • Caspase Inhibition : The compound has been shown to inhibit caspase-3, a critical enzyme in the apoptosis pathway. This inhibition can lead to reduced cell death in certain contexts, making it a candidate for further investigation in cancer therapy .
  • Analgesic and Sedative Effects : Studies have reported that derivatives of pyrrolo[3,4-c]pyridine exhibit analgesic properties comparable to morphine. The mechanisms underlying these effects involve modulation of pain pathways and potential interactions with opioid receptors .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Caspase InhibitionInhibition of apoptosis via caspase-3
AnalgesicComparable to morphine in pain relief
SedativeProlongs sleep duration in animal models

Case Studies

  • Caspase Inhibition Study :
    A study demonstrated that derivatives of the pyrrolo[3,4-c]pyridine structure effectively inhibited caspase-3 activity. This suggests potential applications in treating diseases characterized by excessive apoptosis, such as neurodegenerative disorders .
  • Pain Relief Assessment :
    In a controlled study using the "writhing" test on mice, several derivatives showed significant analgesic effects. Compounds were tested at varying doses (e.g., 200 mg/kg), with results indicating efficacy greater than that of aspirin .
    Compound IDDose (mg/kg)Pain Relief (%)
    Control09.57 ± 1.8
    Compound A20027.48
    Compound B300105.1

Discussion

The biological activity of this compound is promising due to its ability to modulate critical biological pathways associated with apoptosis and pain management. The inhibition of caspase-3 opens avenues for research into neuroprotective treatments and cancer therapies.

Q & A

Basic: What are the key synthetic strategies for 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid?

The synthesis typically involves cyclocondensation reactions using pyridine-3,4-dicarboxylic acid derivatives and primary amines. A general approach includes:

Core Formation : Reacting pyridine-3,4-dicarboxylic anhydride with a propylamine derivative to form the pyrrolo[3,4-c]pyridine core.

Functionalization : Introducing the propanoic acid moiety via alkylation or coupling reactions.

Purification : Recrystallization from methanol or ethanol to achieve >95% purity (common for related compounds) .
Optimization Tip : Adjust reaction time and temperature to minimize side products, as over-reaction may lead to ring-opening or decomposition .

Basic: How is the molecular structure of this compound characterized?

Structural elucidation relies on:

  • X-ray Crystallography : Determines bond angles, dihedral angles, and crystal packing (e.g., related pyrrolo[3,4-c]pyridine derivatives show planar heterocyclic cores with substituent-dependent torsion angles) .
  • Spectroscopy :
    • NMR : Distinct signals for the propanoic acid chain (δ ~2.5–3.5 ppm for CH₂ groups) and pyrrolo[3,4-c]pyridine protons (δ ~7.0–8.5 ppm).
    • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching of dioxo groups) and ~2500–3300 cm⁻¹ (carboxylic acid O-H) .

Advanced: What methodologies are used to analyze its stability under physiological conditions?

  • pH-Dependent Stability Studies : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC. Related compounds show instability in alkaline conditions due to hydrolysis of the dioxo group .
  • Light Sensitivity : UV-vis spectroscopy reveals photodegradation pathways; store in amber vials under inert gas .
    Data Interpretation : Degradation products (e.g., ring-opened derivatives) can be identified using LC-MS .

Advanced: How does the compound interact with biological targets like matrix metalloproteinases (MMPs)?

  • Mechanistic Insight : The pyrrolo[3,4-c]pyridine core mimics peptide substrates, binding to the zinc-active site of MMPs. Computational docking (e.g., AutoDock Vina) predicts interactions with MMP-2/9/13 .
  • Experimental Validation :
    • IC₅₀ Determination : Use fluorogenic substrates (e.g., DQ-collagen for MMP-2) in enzyme assays. A structurally similar compound showed IC₅₀ = 3 nM for MMP-2 .
    • SAR Analysis : Modifying the propanoic acid chain length alters potency; shorter chains reduce steric hindrance but may decrease solubility .

Advanced: How can conflicting data on its biological activity be resolved?

Contradictions in activity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from:

  • Assay Variability : Differences in cell lines (e.g., RAW264.7 vs. THP-1 macrophages) or endotoxin contamination.
  • Substituent Effects : Positional isomers (e.g., 2-yl vs. 3-yl propanoic acid derivatives) exhibit divergent binding affinities .
    Resolution Strategy :

Validate findings across multiple orthogonal assays (e.g., ELISA for cytokines and MTT for cytotoxicity).

Compare with structurally defined analogs (e.g., methyl ester derivatives) to isolate pharmacophore contributions .

Advanced: What analytical techniques are critical for purity assessment?

  • HPLC-MS : Quantifies impurities (>95% purity threshold) and detects hydrolyzed byproducts .
  • Elemental Analysis : Confirms stoichiometry (e.g., C₁₀H₈N₂O₄ requires C 52.63%, H 3.51%, N 12.28%) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition >200°C suggests suitability for long-term storage .

Advanced: How can its solubility and bioavailability be optimized for in vivo studies?

  • Salt Formation : Sodium or potassium salts improve aqueous solubility (tested via shake-flask method) .
  • Prodrug Design : Esterify the carboxylic acid to enhance membrane permeability, with in situ hydrolysis restoring activity .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to sustain release and reduce renal clearance .

Advanced: What computational tools predict its ADMET properties?

  • ADMET Prediction : SwissADME or ADMETLab2.0 estimate:
    • LogP : ~1.2 (moderate lipophilicity).
    • BBB Permeability : Low (CNS exclusion due to carboxylic acid).
    • CYP450 Inhibition : Risk of off-target interactions with CYP3A4 .
      Validation : Compare predictions with in vitro hepatic microsome assays .

Advanced: How does its reactivity with nucleophiles impact derivatization?

The dioxo group is electrophilic, enabling:

  • Amide Coupling : React with primary amines (e.g., EDC/NHS) to generate prodrugs.
  • Thiol Adducts : Thiol-containing compounds (e.g., glutathione) form covalent adducts, which can be monitored via LC-MS .
    Caution : Over-reaction may deactivate the core; use stoichiometric control .

Advanced: What strategies address discrepancies in reported molecular weights?

Discrepancies (e.g., 251.31 vs. 262.26 g/mol in related compounds) arise from:

  • Isomeric Variations : Positional differences (2-yl vs. 3-yl substitution).
  • Hydration States : Anhydrous vs. monohydrate forms.
    Resolution : Perform high-resolution mass spectrometry (HRMS) and dynamic vapor sorption (DVS) to confirm hydration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.